2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
Overview
Description
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Biological Activity
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one, a compound belonging to the class of quinoline derivatives, has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, emphasizing its potential as an anticancer agent and its other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: with a molecular weight of 297.31 g/mol. Its IUPAC name is 2-(3,4-dimethoxyphenyl)-3-hydroxyquinolin-4(1H)-one. The structure features a quinoline core substituted with a dimethoxyphenyl group and a hydroxyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures showed low nanomolar IC50 values across multiple cancer types, including A549 (lung cancer), HeLa (cervical cancer), and COLO 205 (colon cancer) cells . The mechanism of action appears to involve the disruption of microtubule assembly and induction of apoptosis through intrinsic and extrinsic pathways .
Table 1: Antiproliferative Activity of Related Compounds
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4s | A549 | <1 | Microtubule disruption, apoptosis |
11e | COLO 205 | <1 | G2/M arrest, polyploidy |
9b | Hep3B | <1 | Apoptosis via caspase activation |
Antiviral Activity
In addition to anticancer properties, derivatives of quinoline compounds have shown antiviral activity. For example, certain analogues demonstrated significant inhibition against dengue virus serotype 2 (DENV2), with selectivity indices indicating a favorable therapeutic window . This suggests that the biological activity of quinoline derivatives may extend beyond oncology to infectious diseases.
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumonia, highlighting their potential as therapeutic agents in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Key findings from SAR studies indicate:
- Substituent Positioning : The positioning of methoxy groups on the phenyl ring significantly affects potency. For example, the 2,4-dimethoxy substitution was found to enhance antiproliferative activity compared to other configurations .
- Hydroxyl Group : The presence of the hydroxyl group at position 3 on the quinoline ring is crucial for inducing apoptosis and enhancing cytotoxicity against cancer cells .
Table 2: Influence of Substituents on Biological Activity
Substituent Position | Biological Activity | Observations |
---|---|---|
2,4-Dimethoxy | High antiproliferative | Low nanomolar IC50 |
3-Hydroxy | Induces apoptosis | Enhances cytotoxicity |
Other configurations | Reduced activity | Significant loss in potency |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in vitro and in vivo:
- In Vitro Evaluation : A study demonstrated that derivatives with specific substitutions exhibited IC50 values below 1 µM against multiple cancer cell lines while showing minimal cytotoxicity to normal cells .
- In Vivo Studies : Animal models treated with quinoline derivatives showed reduced tumor growth rates compared to control groups, suggesting potential for further development into therapeutic agents .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,20H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSAKBNPKQUFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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